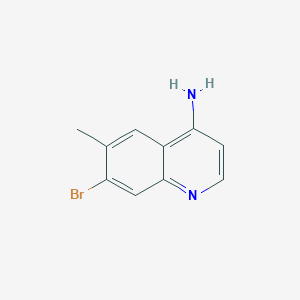
4-Amino-7-bromo-6-methylquinoline
Descripción general
Descripción
4-Amino-7-bromo-6-methylquinoline is a chemical compound with the empirical formula C10H9BrN2 . It has a molecular weight of 237.10 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for 4-Amino-7-bromo-6-methylquinoline is BrC1=CC2=NC=CC(N)=C2C=C1C . The InChI is 1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3,(H2,12,13) .Physical And Chemical Properties Analysis
4-Amino-7-bromo-6-methylquinoline is a solid compound . It has a molecular weight of 237.10 . The SMILES string for this compound is BrC1=CC2=NC=CC(N)=C2C=C1C , and the InChI is 1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3,(H2,12,13) .Aplicaciones Científicas De Investigación
Anticancer Activity
4-Amino-7-bromo-6-methylquinoline: has been studied for its potential use in anticancer therapies. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer properties . They can interact with various cellular targets and disrupt critical processes within cancer cells. This compound, with its unique structure, may serve as a scaffold for developing new chemotherapeutic agents that are more effective and less toxic than current treatments.
Antimicrobial and Antituberculosis Agents
The antimicrobial properties of quinolines make them valuable in the fight against infectious diseases. 4-Amino-7-bromo-6-methylquinoline could be used to synthesize compounds with potent activity against a range of bacterial and viral pathogens. Its application in antituberculosis drug development is particularly promising, given the urgent need for new treatments against drug-resistant strains of tuberculosis .
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli and is a component of many chronic diseases. Quinoline derivatives have been shown to possess anti-inflammatory activities, which could be harnessed in the development of new anti-inflammatory drugs. The structural features of 4-Amino-7-bromo-6-methylquinoline may contribute to its efficacy in this field .
Antioxidant Properties
Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. As a quinoline derivative, 4-Amino-7-bromo-6-methylquinoline may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative damage in cells .
Antimalarial and Anti-Plasmodial Activity
Quinoline-based compounds have a long history of use in antimalarial drugs. The structural analogs of 4-Amino-7-bromo-6-methylquinoline could be explored for their potential to inhibit the life cycle of Plasmodium species, the parasites responsible for malaria. This application is crucial for the development of new antimalarial therapies, especially in regions where resistance to existing drugs is prevalent .
Drug Discovery and Medicinal Chemistry
The versatile scaffold of 4-Amino-7-bromo-6-methylquinoline makes it an important compound in medicinal chemistry. It can be used to create a variety of derivatives with potential therapeutic applications. Its role in drug discovery is significant, as it offers a platform for the synthesis of molecules with diverse pharmacological activities .
Safety and Hazards
Direcciones Futuras
The compound is used for proteomics research . The heterocyclic quinoline core is a structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Propiedades
IUPAC Name |
7-bromo-6-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSQHDLOMWDIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670940 | |
| Record name | 7-Bromo-6-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methylquinolin-4-amine | |
CAS RN |
1189106-23-7 | |
| Record name | 7-Bromo-6-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



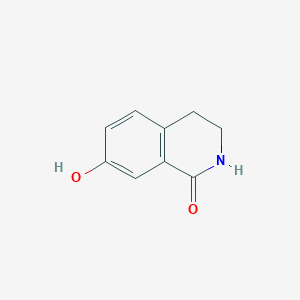
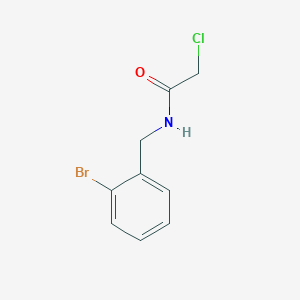
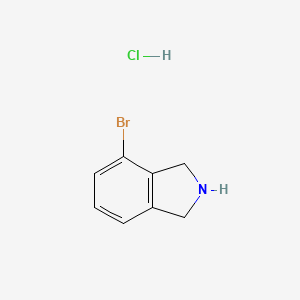

![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
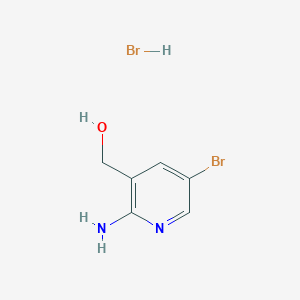

![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
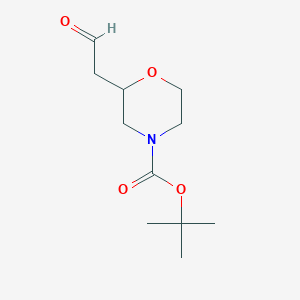
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)

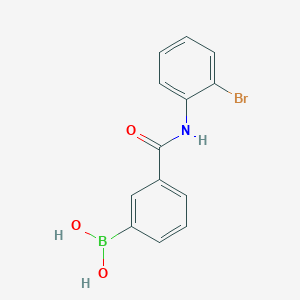
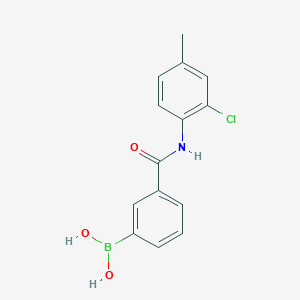
![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)